molecular formula C22H18N4O5 B2826247 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1242899-98-4

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2826247
CAS No.: 1242899-98-4
M. Wt: 418.409
InChI Key: LJWVEMLGZYDDCB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazinone core fused with a 1,3-benzodioxole moiety and an N-(3-methoxyphenyl)acetamide side chain. The compound’s complexity arises from its heterocyclic framework, which may influence electronic properties and conformational flexibility compared to simpler analogs.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5/c1-29-16-4-2-3-15(10-16)23-21(27)12-25-7-8-26-18(22(25)28)11-17(24-26)14-5-6-19-20(9-14)31-13-30-19/h2-11H,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWVEMLGZYDDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The closest structural analog, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide (), replaces the 3-methoxy group with a 3-fluoro-4-methylphenyl moiety. This substitution alters electronic effects (electron-withdrawing fluorine vs. The fluoromethyl group may enhance blood-brain barrier penetration compared to the methoxy derivative .

Table 1: Substituent Effects on Key Properties

Compound Substituent LogP* (Predicted) Metabolic Stability Reference
Main Compound 3-Methoxyphenyl 3.2 High (benzodioxole)
Analog () 3-Fluoro-4-methylphenyl 3.5 Moderate

*LogP values estimated using fragment-based methods.

Heterocyclic Core Variations

Pyrazolo[3,4-d]pyrimidinone Derivatives (): The compound N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide shares the same 3-methoxyphenyl acetamide side chain but replaces the pyrazolo[1,5-a]pyrazinone core with a pyrazolo[3,4-d]pyrimidinone system.

Triazolopyrimidine Derivatives (): Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine exhibit herbicidal and antiviral activities due to their planar triazole rings, which facilitate intercalation or enzyme binding. The main compound’s benzodioxole-pyrazinone core may offer greater conformational rigidity, possibly enhancing selectivity .

Table 2: Heterocyclic Core Comparisons

Core Structure Key Features Reported Activities Reference
Pyrazolo[1,5-a]pyrazinone (Main) Fused benzodioxole; moderate polarity Unknown (structural inference)
Pyrazolo[3,4-d]pyrimidinone Increased aromaticity; planar Kinase inhibition (hypothesized)
Triazolo[1,5-a]pyrimidine Planar triazole; high electron density Herbicidal, antiviral
Bioactivity Trends in Related Compounds
  • Antimicrobial Activity : Quinazoline-pyrazole hybrids () demonstrate inhibitory effects against wheat赤霉菌 (e.g., compound 5d , 50 μg/mL, 72% inhibition). The main compound’s benzodioxole moiety may confer similar bioactivity through analogous mechanisms, such as disrupting microbial membrane integrity .
  • Herbicidal Activity: Triazolopyrimidine derivatives () show herbicidal effects at 500 μg/mL. The main compound’s pyrazinone core lacks direct evidence but may interact with plant acetolactate synthase (ALS) due to structural similarities .

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